molecular formula C19H21BrN4O2S B2531749 5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893907-29-4

5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2531749
CAS RN: 893907-29-4
M. Wt: 449.37
InChI Key: WLWUHWCZVLJYFJ-UHFFFAOYSA-N
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Description

The compound “5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization processes or domino reactions . A common approach for the synthesis of thioxopyrimidines and their condensed analogs is based on [3+3], [4+2], [5+1] cyclization processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Synthesis and Application of Pyrimidine Derivatives

Hybrid Catalysts for Synthesis of Pyrimidine Scaffolds

  • Pyrimidine derivatives, including the closely related pyrano[2,3-d]pyrimidines, are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Innovative synthetic pathways have been developed for these derivatives using a variety of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts. These methods aim to overcome challenges associated with the structural complexity of pyrimidine scaffolds, highlighting the importance of these compounds in developing lead molecules for research and therapeutic applications (Parmar et al., 2023).

Regioselectivity in Bromination of Pyrimidine Analogs

  • The study on the regioselectivity of bromination in dimethylpyridines, which share structural similarities with pyrimido[4,5-d]pyrimidine derivatives, demonstrates the influence of substituents on the bromination patterns. This research provides insights into the synthetic strategies that can be employed to selectively functionalize pyrimidine derivatives, potentially affecting their biological activity and utility in scientific research (Thapa et al., 2014).

Structure-Activity Relationship in Pyrimidine Nucleoside Analogues

  • An extensive review of pyrimidine base and nucleoside analogs as inhibitors of specific enzymes showcases the significance of structural modifications on the biological activities of these compounds. This underscores the potential of pyrimido[4,5-d]pyrimidine derivatives in the rational design of new inhibitors, highlighting their applications in medicinal chemistry and drug development (Niedzwicki et al., 1983).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. The development of new effective methods for its synthesis could be a potential area of research .

properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c1-4-5-6-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-7-9-13(20)10-8-12/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUHWCZVLJYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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